molecular formula C9H8I2O B14811242 4-Cyclopropoxy-1,2-diiodobenzene

4-Cyclopropoxy-1,2-diiodobenzene

Cat. No.: B14811242
M. Wt: 385.97 g/mol
InChI Key: QRMLXQFWLKDFBB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1,2-diiodobenzene: is an organic compound with the molecular formula C9H8I2O and a molecular weight of 385.97 g/mol . This compound is characterized by the presence of two iodine atoms and a cyclopropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1,2-diiodobenzene typically involves the Sonogashira cross-coupling reaction . This method uses 1,2-diiodobenzene as a starting material, which is reacted with a terminal alkyne in the presence of a palladium catalyst (Pd(PPh3)4), copper iodide (CuI), and a base such as triethylamine (TEA) in tetrahydrofuran (THF) solvent . The reaction is conducted at room temperature for several hours, followed by heating to complete the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1,2-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organometallic Reagents: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended π-conjugated systems, while substitution reactions can yield various functionalized benzene derivatives .

Scientific Research Applications

4-Cyclopropoxy-1,2-diiodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1,2-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and the cyclopropoxy group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

    1,2-Diiodobenzene: Lacks the cyclopropoxy group but shares the diiodo substitution pattern.

    4-Cyclopropoxy-1,3-diiodobenzene: A positional isomer with the iodine atoms in different positions on the benzene ring.

    4-Cyclopropoxy-1,4-diiodobenzene: Another positional isomer with a different substitution pattern.

Uniqueness: 4-Cyclopropoxy-1,2-diiodobenzene is unique due to the specific positioning of the cyclopropoxy group and iodine atoms, which imparts distinct chemical reactivity and properties compared to its isomers .

Properties

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-diiodobenzene

InChI

InChI=1S/C9H8I2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

QRMLXQFWLKDFBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)I

Origin of Product

United States

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